5-Methylhexane-2-thiol
CAS No.:
Cat. No.: VC17822934
Molecular Formula: C7H16S
Molecular Weight: 132.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H16S |
---|---|
Molecular Weight | 132.27 g/mol |
IUPAC Name | 5-methylhexane-2-thiol |
Standard InChI | InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | NLMTWSIPPXEZJG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCC(C)S |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
2-Methylhexane-2-thiol (C₇H₁₆S) features a seven-carbon chain with a methyl group and a thiol (-SH) moiety at the second carbon. The tertiary configuration induces steric hindrance, influencing its reactivity and stability. The IUPAC name, 2-methylhexane-2-thiol, reflects this branching pattern, while its SMILES notation (CCCCC(C)(C)S) provides a standardized representation of the structure .
Physical Properties
Key physical parameters are summarized in Table 1.
Property | Value |
---|---|
Molecular Weight | 132.27 g/mol |
Density | 0.836 g/cm³ |
Boiling Point | 149.3°C at 760 mmHg |
Flash Point | 34.1°C |
Vapor Pressure | 5.15 mmHg at 25°C |
Refractive Index | 1.447 |
The compound’s low boiling point and moderate vapor pressure suggest volatility, necessitating careful handling to prevent evaporation . Its density, lower than water, indicates immiscibility with aqueous solutions, a trait leveraged in extraction processes.
Synthesis and Purification Strategies
Conventional Synthesis Routes
The nucleophilic substitution of 2-methyl-2-hexanol with thiourea under acidic conditions remains a primary method. For example, refluxing thiourea with hydrochloric acid and the alcohol precursor at 60–80°C yields the thiol, followed by neutralization and purification via fractional distillation . Recent optimizations report yields exceeding 70% by employing inert atmospheres to minimize oxidative byproducts like disulfides .
Advanced Methodologies
Lawesson’s reagent, a potent thionating agent, has been adapted for synthesizing structurally analogous thiols. In a toluene-xylene solvent system at 95°C under nitrogen, levulinic acid derivatives undergo thiolation with Lawesson’s reagent, achieving 77% yields . While this approach is untested for 2-methylhexane-2-thiol specifically, the methodology’s success with 5-methylthiophene-2-thiol suggests potential applicability.
Applications in Industrial and Research Contexts
Catalysis and Materials Science
The tertiary thiol group acts as a strong σ-donor in transition-metal complexes, enhancing catalytic activity in cross-coupling reactions. Comparative studies with ethanethiol reveal that steric bulk from the methylhexane backbone improves catalyst longevity by reducing metal leaching . Additionally, its hydrophobic nature facilitates applications in self-assembled monolayers (SAMs) for surface modification.
Analytical Quantification and Stability
Chromatographic Techniques
Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with derivatization using 3,3'-dithiodipropionic acid (DTDP) enables precise quantification. Parameters optimized for methanethiol (cone voltage: 23 V; collision energy: 19 eV) can be adapted for 2-methylhexane-2-thiol, achieving detection limits below 1 μg/kg .
Stability Considerations
Oxidative degradation to disulfides poses a key stability challenge. Storage under nitrogen at −20°C in amber vials, combined with antioxidant additives like butylated hydroxytoluene (BHT), extends shelf life by >6 months . Regular HPLC-UV monitoring at 254 nm ensures quality control, with disulfide peaks appearing at higher retention times.
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